REACTION_CXSMILES
|
Cl.[CH2:2]([NH:9][CH2:10][C:11]([OH:13])=[O:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[N+]=[N-].C(=O)(O)[O-].[Na+]>O1CCOCC1.O>[C:17]([N:9]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:10][C:11]([OH:13])=[O:12])([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18] |f:0.1,3.4,5.6|
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Name
|
|
Quantity
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7.38 g
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Type
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reactant
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Smiles
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Cl.C(C1=CC=CC=C1)NCC(=O)O
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Name
|
|
Quantity
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10.7 mL
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])C(=O)OC(C)(C)C
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Name
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|
Quantity
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12.3 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCOCC1.O
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Type
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CUSTOM
|
Details
|
with rapid stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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CUSTOM
|
Details
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(24 h)
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Duration
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24 h
|
Type
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CUSTOM
|
Details
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The reaction suspension was evaporated to dryness
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Type
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DISSOLUTION
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Details
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the resulting white residue was dissolved in 200 mL glacial acetic acid/H2O--1:1(v/v)
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Type
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TEMPERATURE
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Details
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with cooling to 4°
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Type
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ADDITION
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Details
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Water (800 ml) was slowly added
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Type
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TEMPERATURE
|
Details
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cooling
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Type
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FILTRATION
|
Details
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The resulting material was gathered by filtration
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Type
|
WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
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dried
|
Type
|
CUSTOM
|
Details
|
to give 8.34 g (86%) of crude product as a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dichloromethane petroleum ether (bp 30°-75°)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |